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molecular formula C8H9BrN2O B8802389 N-(4-Bromo-2-methylpyridin-3-yl)acetamide

N-(4-Bromo-2-methylpyridin-3-yl)acetamide

Cat. No. B8802389
M. Wt: 229.07 g/mol
InChI Key: SQHSKCJVNFPJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073918B2

Procedure details

To a solution of N-acetyl-N-(4-bromo-2-methylpyridin-3-yl)acetamide (0.95 g, 3.50 mmol) in methanol (14.02 mL) was added 1M NaOH (0.876 ml, 0.876 mmol) and the reaction was stirred at room temperature for 30 minutes. The reaction mixture was neutralized with 1N HCl (400 uL) and then concentrated under vacuum to give a residue that was purified on silica column chromatography eluting with (chloroform:methanol, 97:3) Concentration of the product fractions gave N-(4-bromo-2-methylpyridin-3-yl)acetamide (0.7 g, 3.06 mmol, 87% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.04-2.10 (m, 3H) 2.39 (s, 3H) 7.49-7.60 (m, 1H) 8.12-8.26 (m, 1H) 9.65-9.83 (m, 1H). MS [M+H] found 229.1.
Name
N-acetyl-N-(4-bromo-2-methylpyridin-3-yl)acetamide
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
0.876 mL
Type
reactant
Reaction Step One
Quantity
14.02 mL
Type
solvent
Reaction Step One
Name
Quantity
400 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:4]([C:8]1[C:9]([CH3:15])=[N:10][CH:11]=[CH:12][C:13]=1[Br:14])C(=O)C)(=[O:3])[CH3:2].[OH-].[Na+].Cl>CO>[Br:14][C:13]1[CH:12]=[CH:11][N:10]=[C:9]([CH3:15])[C:8]=1[NH:4][C:1](=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
N-acetyl-N-(4-bromo-2-methylpyridin-3-yl)acetamide
Quantity
0.95 g
Type
reactant
Smiles
C(C)(=O)N(C(C)=O)C=1C(=NC=CC1Br)C
Name
Quantity
0.876 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14.02 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
400 μL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
was purified on silica column chromatography
WASH
Type
WASH
Details
eluting with (chloroform:methanol, 97:3) Concentration of the product fractions

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C(=NC=C1)C)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.06 mmol
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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